1-(Trimethylsilyl)-3,5-difluorobenzene is an organosilicon compound characterized by a trimethylsilyl group attached to a benzene ring that is substituted with two fluorine atoms at the 3 and 5 positions. This compound is notable for its unique chemical properties, which are influenced by the presence of both the trimethylsilyl and difluorobenzene moieties. It finds applications in various fields, including organic synthesis, materials science, and analytical chemistry.
The compound can be synthesized through several methods, primarily involving the reaction of difluorobenzene derivatives with trimethylsilyl chloride in the presence of bases such as sodium hydride or potassium carbonate. The synthesis is typically conducted in aprotic solvents like tetrahydrofuran or dimethylformamide under inert conditions to prevent moisture interference.
1-(Trimethylsilyl)-3,5-difluorobenzene belongs to the class of organosilicon compounds and is classified as an aromatic compound due to its benzene ring structure. It exhibits properties typical of both silicon-containing compounds and fluorinated aromatic compounds.
The synthesis of 1-(Trimethylsilyl)-3,5-difluorobenzene generally involves the following steps:
The reaction typically proceeds via nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom on the benzene ring. The efficiency of this synthesis can be enhanced through continuous flow methods in industrial settings, allowing for better control over reaction conditions and product yield.
1-(Trimethylsilyl)-3,5-difluorobenzene has a molecular formula of . The structure features:
1-(Trimethylsilyl)-3,5-difluorobenzene can undergo several types of reactions:
The reactivity of this compound is significantly influenced by the electronegative fluorine atoms, which enhance its electrophilic character. This makes it a versatile intermediate in organic synthesis.
The mechanism by which 1-(Trimethylsilyl)-3,5-difluorobenzene acts in chemical reactions involves:
Relevant data on these properties can be referenced from standard chemical databases and literature .
1-(Trimethylsilyl)-3,5-difluorobenzene has several scientific uses:
This compound's versatility makes it an essential tool across multiple scientific disciplines, contributing significantly to advancements in synthetic methodologies and material development.
The strategic placement of fluorine atoms meta to the trimethylsilyl (TMS) group in 1-(Trimethylsilyl)-3,5-difluorobenzene creates distinctive electronic and steric parameters that govern its reactivity in transition metal-catalyzed cross-couplings. The TMS group functions as a versatile linchpin in palladium-catalyzed reactions, where its silicon–carbon bond undergoes transmetalation with organopalladium intermediates. This enables regioselective arylation at the silicon-bearing carbon, effectively replacing the TMS group with aryl or alkenyl moieties [4] [9]. For instance, under Stille or Suzuki-Miyaura conditions, this compound couples with organostannanes or boronic acids to yield unsymmetrical 3,5-difluorobiaryls—valuable scaffolds in pharmaceutical chemistry where fluorine substitution modulates bioavailability and metabolic stability [1] [4].
Table 1: Cross-Coupling Applications of 1-(Trimethylsilyl)-3,5-difluorobenzene
Reaction Type | Catalyst System | Key Product | Application Significance |
---|---|---|---|
Stille Coupling | Pd(PPh₃)₄, CuI co-catalyst | 3,5-Difluorobiaryls | Agrochemical intermediates |
Suzuki-Miyaura | Pd(dppf)Cl₂, base | Fluorinated styrenes | OLED materials |
Hiyama-Denmark | Pd(OAc)₂, TBAF activator | α,β-Unsaturated 3,5-difluoroarenes | Polymer precursors |
The 3,5-difluoro pattern enhances electrophilicity at the ipso-carbon, facilitating oxidative addition. However, competing protodesilylation can occur if reaction conditions are insufficiently controlled, particularly under basic conditions. Nickel-catalyzed variants offer complementary reactivity; Ni(0) complexes exhibit lower energy barriers for oxidative addition to the C–Si bond, enabling couplings with less-activated partners like alkyl halides [6]. This versatility positions 1-(Trimethylsilyl)-3,5-difluorobenzene as a strategic building block for constructing complex fluorinated architectures inaccessible via direct halogenation.
Copper catalysis leverages the nucleofugality of the TMS group in 1-(Trimethylsilyl)-3,5-difluorobenzene for C–N bond formation. Under Ullmann-type conditions, the silicon moiety undergoes ipso-substitution with nitrogen nucleophiles. A recyclable CuI/pyrrole-2-carbohydrazide system in aqueous media efficiently catalyzes amination with anilines, benzimidazoles, or aliphatic amines at 130°C, yielding 3,5-difluoro-N-aryl anilines—key intermediates for heterocyclic synthesis like imidazo[1,2-a]quinoxalines [3] [5]. This aqueous compatibility is industrially advantageous, minimizing organic solvent waste.
Radical pathways dominate copper-catalyzed halogen-atom transfer (XAT). α-Aminoalkyl radicals, generated from amines and photoactivated Cu(I), abstract iodine from alkyl iodides, forming carbon-centered radicals. These radicals then attack the silicon-bound carbon of 1-(Trimethylsilyl)-3,5-difluorobenzene, displacing TMS⁺ via single-electron transfer (SET) to Cu(II). This mechanism enables room-temperature amination of sterically encumbered secondary alkyl iodides, producing β-fluoroalkyl amines with retained stereoconvergence [5] [7]. The electron-withdrawing fluoro groups polarize the aromatic ring, enhancing radical addition kinetics at the ipso-position.
Synthesis of 1-(Trimethylsilyl)-3,5-difluorobenzene typically employs directed ortho-metalation (DoM) or electrophilic silylation. In DoM protocols, 1,3-difluorobenzene undergoes ortho-lithiation at −78°C using n-BuLi/TMEDA, followed by quenching with chlorotrimethylsilane (TMSCl). The meta-fluorine atoms direct metalation predominantly to the C2 position, but competitive C4/C6 lithiation occurs (~15–20%), requiring careful chromatography to isolate the 2-TMS isomer [8] [9].
Table 2: Silylation Methods for Fluorinated Benzenes
Method | Reagents | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Directed ortho-Metalation | n-BuLi, TMEDA, TMSCl | 60–75 | C2 > C4/C6 | Cryogenic temps, isomer separation |
Electrophilic Aromatic Substitution | TMSOTf, AlCl₃ catalyst | 40–55 | Mixed (o/m/p) | Over-silylation |
Hydrosilylation | Pt/C, (HSiMe₃) | <20 | Low | Applicable to alkenes only |
Electrophilic silylation with TMSOTf (trimethylsilyl triflate) and Lewis acids (e.g., AlCl₃) offers a thermal alternative but suffers from regiochemical ambiguity. The strong electron-donating effect of the installed TMS group deactivates the ring toward further substitution, yet initial attack can occur at ortho or para positions relative to fluorine, generating isomeric mixtures. Steric buttressing from ortho-fluorines in 2,6-difluoro systems significantly retards silylation kinetics. For example, 1,3-difluoro-2-(trimethylsilyl)benzene exhibits 5-fold slower bromodesilylation than its para-fluoro analog due to steric inhibition of electrophile approach [8] [9]. This steric effect is leveraged in protecting-group strategies, where TMS stability under fluorination conditions enables sequential functionalization.
The TMS group in 1-(Trimethylsilyl)-3,5-difluorobenzene exhibits orthogonal stability to nucleophilic and electrophilic difluoromethylation reagents, enabling sequential functionalization. Nucleophilic difluoromethyl sources like Zinc sulfinate salts (Zn(SO₂CF₂H)₂) react via Minisci-type radical mechanisms under copper or photoredox catalysis. Here, the electron-deficient arene undergoes homolytic substitution, where the nucleophilic •CF₂H radical preferentially attacks electron-poor C3/C5 positions, bypassing the TMS group [1] [2]. Electrophilic reagents (e.g., Togni’s reagent or S-(difluoromethyl)sulfonium salts) exhibit complementary selectivity, targeting the meta-fluorine-activated sites.
Crucially, neither pathway engages the C–Si bond, allowing late-stage difluoromethylation without desilylation. This chemoselectivity arises from the TMS group’s low radical affinity and poor coordination to Lewis acids. In contrast, halogen-based difluoromethylation agents (BrCF₂H or ClCF₂H) require careful optimization to avoid acid- or base-mediated protodesilylation. Modern alternatives like benziodoxole-based CF₂H transfer agents achieve higher functional group tolerance, facilitating the synthesis of hybrid TMS/CF₂H arenes for further derivatization [1] [2]. The unique hydrogen-bond donor capacity of the CF₂H group (Abraham’s acidity parameter A = 0.05–0.10) can be exploited in substrate design without compromising silicon integrity [1].
Steric encumbrance imposed by the 3,5-difluoro substituents adjacent to the bulky TMS group creates measurable transannular strain. This strain manifests in accelerated ipso-desilylation under electrophilic conditions. Bromination using Br₂ in acetic acid at 25°C cleanly affords 1-bromo-3,5-difluorobenzene within 2 hours, whereas analogous mono-fluoro substrates require >12 hours. The ortho-fluorine atoms compress the C–Si bond angle by ~5°, lowering the activation barrier for electrophilic cleavage [8] [9]. This kinetic susceptibility enables strategic use of TMS as a temporary directing group—facilitating ortho-metalation or electrophilic trapping before sacrificial removal.
In cascade reactions, ring strain is exploited for annulation. Lithiation at C2 (directed by meta-fluorines) generates a highly nucleionic aryllithium species. Upon warming to −40°C, this attacks electrophiles (e.g., carbonyls) to form strained spiro intermediates. Subsequent fluoride-induced desilylation triggers rearomatization, yielding fused polycycles like fluorinated indanes. The TMS group thus acts as a steric relay, leveraging gauche interactions between fluorine and silicon to bias conformational preorganization for cyclization [4] [8]. This approach constructs sterically congested fluorinated scaffolds prevalent in bioactive molecules, such as kinase inhibitors where the gem-difluoro motif mimics peptide bonds.
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